molecular formula C20H13F3N2OS B2594542 5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine CAS No. 690641-44-2

5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Cat. No.: B2594542
CAS No.: 690641-44-2
M. Wt: 386.39
InChI Key: SDATZLFPKCDILL-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a 4-methylphenyl substituent at position 5 and a 3-(trifluoromethyl)phenoxy group at position 4 of the thieno[2,3-d]pyrimidine scaffold. Thienopyrimidines are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylphenyl substituent modulates electronic and steric effects.

Properties

IUPAC Name

5-(4-methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2OS/c1-12-5-7-13(8-6-12)16-10-27-19-17(16)18(24-11-25-19)26-15-4-2-3-14(9-15)20(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDATZLFPKCDILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system.

    Substitution Reactions: The introduction of the 4-methylphenyl and 3-(trifluoromethyl)phenoxy groups is achieved through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests it may interact with key biological targets involved in cancer progression.

Case Study: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A recent investigation into derivatives of thieno[2,3-d]pyrimidines demonstrated that compounds similar to 5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine exhibited inhibitory activity against the EGFR protein. The study utilized molecular docking and in vitro assays to confirm that these compounds could effectively inhibit cell proliferation in various cancer cell lines such as HepG2 and MCF7, with IC50_{50} values indicating promising potency compared to established drugs like Erlotinib .

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been evaluated for its antimicrobial properties.

Data Table: Antimicrobial Activity

CompoundTarget BacteriaInhibition Percentage (%)
This compoundE. coli94.5
This compoundP. aeruginosa67.3

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further investigation in the development of new antimicrobial agents .

Synthesis and Development

The synthesis of this compound has been achieved through various methods involving palladium-catalyzed reactions and other synthetic pathways. These methods have been optimized to enhance yield and purity while minimizing environmental impact.

Synthesis Overview

  • Key Reagents : Palladium catalysts, trifluoromethyl phenols
  • Yield : Typically ranges from 50% to 80% depending on reaction conditions.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (Compound 22)
  • Structure : Phenyl group at position 5 vs. 4-methylphenyl in the target compound.
  • Molecular Weight : 373.0 g/mol (C₁₉H₁₂F₃N₂OS) vs. ~359.3 g/mol (estimated for the target compound).
  • Physical Properties : Melting point 124–126°C; yield 75% .
2-Chloro-4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine (5a)
  • Structure : Chlorine at position 2 vs. hydrogen in the target compound.
  • Synthesis: Prepared via nucleophilic substitution of 2,4-dichlorothienopyrimidine with 4-(trifluoromethyl)phenol .
  • Reactivity: The chloro group serves as a leaving group, enabling further functionalization, unlike the stable phenoxy group in the target compound.
5-(4-Fluorophenyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one
  • Structure : Fluorophenyl and ketone moieties vs. methylphenyl and ether linkages.
  • Properties: Higher polarity due to the ketone group; reduced metabolic stability compared to the trifluoromethylphenoxy group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Phenyl Analog (22) 4-Chloro Derivative (4)
Molecular Weight (g/mol) ~359.3 373.0 265.7
Melting Point (°C) Not reported 124–126 125–127
LogP (Estimated) ~3.8 ~4.1 ~2.9
Key Substituents 4-MePh, CF₃-PhO Ph, CF₃-PhO Cl, Ph
  • LogP Trends: The trifluoromethylphenoxy group increases lipophilicity, favoring blood-brain barrier penetration. Methylphenyl slightly reduces LogP compared to phenyl .

Biological Activity

5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of thienopyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to summarize the current understanding of the biological activity of this compound based on various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C19H16F3N2OS
  • CAS Number : 315692-80-9
  • Molecular Weight : 374.40 g/mol

The presence of trifluoromethyl and phenyl groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

  • Case Study : A study involving related thienopyrimidine compounds demonstrated a notable reduction in viability in A431 vulvar epidermal carcinoma cells, suggesting that modifications in the structure can enhance anticancer efficacy .

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

  • Mechanism : The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This has been supported by findings from related compounds that showed reduced levels of inflammatory markers in vitro .

Antimicrobial Activity

The antimicrobial potential of thienopyrimidine derivatives has also been investigated. These compounds have shown activity against various bacterial strains, indicating a possible role as antimicrobial agents.

  • Research Findings : Compounds with similar structures have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating bacterial infections .

Data Tables

Activity TypeCompound TestedResult
AnticancerThienopyrimidine derivativesSignificant reduction in cell viability
Anti-inflammatoryRelated thienopyrimidine compoundsDecreased inflammatory markers
AntimicrobialThienopyrimidine derivativesEffective against multiple bacterial strains

Q & A

Q. What are the established synthetic routes for 5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine?

The synthesis typically involves multi-step protocols. A representative route includes:

  • Step 1 : Condensation of 2-amino-4-phenylthiophene-3-carbonitrile with formic acid under reflux to form the thieno[2,3-d]pyrimidine core .
  • Step 2 : Substitution at the 4-position using phenol derivatives (e.g., 3-(trifluoromethyl)phenol) in acetone to introduce the phenoxy group .
  • Step 3 : Amination or coupling reactions with carboxylic acids/heterocycles to diversify the 2-position . Yields range from 70–85% with purification via filtration and washing (hexane/water) .

Q. Which spectroscopic and analytical methods confirm the structure of this compound?

Key characterization methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O, C-F stretches) .
  • NMR (¹H/¹³C) : Confirms substituent integration and regiochemistry (e.g., methylphenyl protons at δ 2.35 ppm, trifluoromethyl at δ 119–121 ppm in ¹³C) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ for C₂₀H₁₄F₃N₃OS: 426.1) .
  • Melting point analysis : Consistency with literature values (e.g., 205–208°C for analogous derivatives) .

Advanced Questions

Q. How does this compound inhibit protein kinase CK2, and what is its selectivity profile?

Thieno[2,3-d]pyrimidine derivatives with electron-withdrawing groups (e.g., trifluoromethylphenoxy) exhibit potent CK2 inhibition.

  • Mechanism : Competitive binding at the ATP pocket, stabilized by hydrophobic interactions with the 4-methylphenyl group .
  • Activity : Analogous compounds show IC₅₀ values of 0.1–0.125 µM against CK2 .
  • Selectivity : >50-fold selectivity over kinases like PKA, PKC, and EGFR in panel assays .
Substituent at 4-PositionIC₅₀ (µM)Selectivity (vs. 7 kinases)
4-Methylphenyl-thio propanoic acid0.1High
4-Ethoxyphenyl-thio propanoic acid0.125Moderate

Q. How do substituent variations impact kinase inhibitory activity?

  • 4-Position : Phenoxy groups with trifluoromethyl enhance activity due to hydrophobic and electronic effects .
  • 2-Position : Amide or heterocyclic moieties improve solubility and binding affinity (e.g., benzamide derivatives in antimicrobial studies) .
  • Core modifications : Replacement of sulfur with oxygen reduces potency (e.g., pyrimidin-2,4-dione vs. pyrimidin-4-one) .

Q. What methodologies assess its antimicrobial efficacy?

  • Assays : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) .
  • Controls : Amoxicillin (bacteria) and fluconazole (fungi) as benchmarks .
  • Results : Derivatives with trifluoromethylphenoxy groups show MICs of 8–32 µg/mL, outperforming standards in some cases .

Q. What in vitro/in vivo models demonstrate its potential as a LHRH antagonist?

  • In vitro : Binding affinity (IC₅₀ = 0.06–0.1 nM) in human LHRH receptor assays .
  • In vivo : Oral administration in primates suppresses plasma LH levels by >90% at 30 mg/kg, lasting >24 hours .
  • Key feature : Methoxyurea side chains enhance oral bioavailability via intramolecular hydrogen bonding .

Q. How is its anticonvulsant potential evaluated preclinically?

  • Models : Maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests in mice .
  • Efficacy : Analogous 5-alkoxythieno derivatives show ED₅₀ values of 11.5 mg/kg (MES) and 58.9 mg/kg (scPTZ), surpassing carbamazepine .
  • Structure-activity : Trifluoromethylphenoxy groups enhance blood-brain barrier penetration .

Methodological Notes

  • Data Contradictions : Varying substituent effects (e.g., ethoxy vs. methylphenyl) highlight the need for systematic SAR studies .
  • Safety : While specific data for this compound is limited, general handling guidelines for thieno[2,3-d]pyrimidines include avoiding ignition sources (P210) and using PPE (P201/P202) .

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